molecular formula C8H8N2OS B13662870 3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole

3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole

Cat. No.: B13662870
M. Wt: 180.23 g/mol
InChI Key: FEHCGMCMBSCPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole is a heterocyclic compound that features both isoxazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with suitable reagents under catalytic conditions. For instance, the use of Cu(I) or Ru(II) catalysts in a (3 + 2) cycloaddition reaction is a prevalent approach . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization of substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production of this compound may leverage scalable and eco-friendly synthetic routes. Metal-free synthetic strategies are gaining attention due to their cost-effectiveness and reduced environmental impact. These methods often employ solid-supported formation techniques or microwave-assisted one-pot syntheses .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Hydrazine hydrate in methanolic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoxazoles and thiazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(2-methyl-4-thiazolyl)isoxazole stands out due to its combined isoxazole and thiazole rings, which confer unique chemical properties and biological activities. This dual-ring structure enhances its versatility and potential in various research and industrial applications .

Properties

IUPAC Name

3-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-5-3-8(11-10-5)7-4-12-6(2)9-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHCGMCMBSCPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CSC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.